5-Fluoro-2-hydroxycinnamic acid
Description
Cinnamic acid derivatives are widely studied for their roles in medicinal chemistry, particularly as intermediates in drug synthesis and as bioactive compounds. The fluorine substitution enhances metabolic stability and bioavailability, while the hydroxyl group contributes to hydrogen bonding and solubility .
Properties
Molecular Formula |
C9H7FO3 |
|---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
3-(5-fluoro-2-hydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7FO3/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5,11H,(H,12,13) |
InChI Key |
FXPNMJKQHRFGGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C=CC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-hydroxycinnamic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated benzaldehydes and malonic acid.
Condensation Reaction: The key step involves a condensation reaction between the fluorinated benzaldehyde and malonic acid in the presence of a base, such as pyridine, and a catalyst, such as piperidine.
Reflux and Purification: The reaction mixture is refluxed at elevated temperatures, followed by acidification and purification to obtain the desired product.
Industrial Production Methods
Industrial production of 5-Fluoro-2-hydroxycinnamic acid may involve optimized reaction conditions and large-scale equipment to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-hydroxycinnamic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The double bond in the cinnamic acid moiety can be reduced to form saturated derivatives.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of saturated hydroxycinnamic acid derivatives.
Substitution: Formation of substituted cinnamic acid derivatives.
Scientific Research Applications
5-Fluoro-2-hydroxycinnamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anticancer activity, particularly in combination with other drugs.
Industry: Utilized in the development of UV-blocking materials and other functional products.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-hydroxycinnamic acid involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyl group can donate electrons to neutralize free radicals.
Anticancer Activity: The fluorine atom enhances the compound’s ability to interfere with nucleic acid synthesis, leading to cytotoxic effects on cancer cells.
UV Protection: The compound absorbs UV radiation, preventing damage to biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs of 5-fluoro-2-hydroxycinnamic acid, highlighting variations in substituents, molecular formulas, and applications:
Notes on Substituent Effects:
- Fluorine Position : 5-Fluoro substitution (vs. 4- or 2-) optimizes steric and electronic interactions in target binding .
- Hydroxyl vs. Methoxy : The hydroxyl group improves solubility and hydrogen bonding, whereas methoxy enhances lipophilicity and metabolic stability .
- Core Structure : Pyridine derivatives (e.g., nicotinic acids) exhibit distinct electronic properties compared to benzene derivatives, influencing enzyme inhibition efficacy .
Pharmacological and Biochemical Insights
Antitumor Efficacy of Fluorinated Compounds
- Co-administration with uridine phosphorylase inhibitors (e.g., BBBA) enhances cytotoxicity in colon carcinoma models by 55–77% .
- DNA Incorporation : Fluorinated pyrimidines like 5-fluoro-2′-deoxyuridine triphosphate are efficiently incorporated into DNA by polymerases α/β, disrupting replication (Km = 4.3–15.4 µM) . This mechanism may extend to fluorinated cinnamic acids if metabolized into nucleotide analogs.
Hepatic vs. Systemic Delivery
- Hepatic Extraction : Fluorouracil shows lower hepatic extraction (22–45%) compared to FdUrd, highlighting the impact of fluorination position and core structure on pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
